molecular formula C15H20N4 B2643530 4-(4-Isopropylpiperazin-1-yl)quinazoline CAS No. 2034511-02-7

4-(4-Isopropylpiperazin-1-yl)quinazoline

Cat. No.: B2643530
CAS No.: 2034511-02-7
M. Wt: 256.353
InChI Key: ZWLJJVLXLGWKCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Isopropylpiperazin-1-yl)quinazoline is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. Quinazolines are nitrogen-containing heterocycles that have been extensively studied for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a 4-(4-isopropylpiperazin-1-yl) group, which may confer unique properties and biological activities.

Safety and Hazards

The safety data sheet for a similar compound, “4-(4-Isopropylpiperazin-1-yl)phenylboronic acid pinacol ester”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled .

Chemical Reactions Analysis

Types of Reactions

4-(4-Isopropylpiperazin-1-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alkyl halides .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinazoline core typically yields quinazolinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Properties

IUPAC Name

4-(4-propan-2-ylpiperazin-1-yl)quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4/c1-12(2)18-7-9-19(10-8-18)15-13-5-3-4-6-14(13)16-11-17-15/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLJJVLXLGWKCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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